4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride
Description
4(1H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system with a keto group at the 4-position. The target compound, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-4(1H)-quinazolinone hydrochloride, features a dihydro backbone (reducing aromaticity at the 2,3-positions), a diethylaminoacetyl group at N1, and a para-tolyl substituent at C2. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .
Quinazolinones are renowned for diverse biological activities, including antimicrobial, antitumor, and CNS-modulating effects . The diethylaminoacetyl group may improve membrane permeability, while the p-tolyl moiety could enhance lipophilicity and receptor binding .
Properties
CAS No. |
21132-00-3 |
|---|---|
Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[2-(diethylamino)acetyl]-3-(4-methylphenyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-4-22(5-2)14-20(25)24-15-23(17-12-10-16(3)11-13-17)21(26)18-8-6-7-9-19(18)24;/h6-13H,4-5,14-15H2,1-3H3;1H |
InChI Key |
HGEXMEJSSCGHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The synthesis of quinazolinone derivatives commonly begins with anthranilic acid or its derivatives (e.g., anthranilic acid esters, anthranilamides) due to their availability and reactive amino and carboxylic groups. Alternative starting materials include isatoic anhydrides and o-disubstituted benzene derivatives such as 2-aminobenzonitrile or 2-fluoro-substituted benzoyl chlorides.
The core quinazolinone structure is typically constructed via cyclization reactions involving:
- Formation of benzoxazinone intermediates by reaction of anthranilic acid with acid chlorides or anhydrides.
- Subsequent reaction with amines to yield the quinazolinone nucleus.
- Cyclocondensation reactions of isatoic anhydrides with amines followed by acidic cyclization.
Specific Preparation Methods of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride
Multi-Step Synthesis from Anthranilic Acid
A representative synthetic route involves a six-step procedure starting from anthranilic acid:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of anthranilic acid with butyryl chloride | Butyryl chloride, base | Formation of anthranilic acid amide |
| 2 | Treatment with acetic anhydride | Acetic anhydride | Formation of benzoxazin-4-one intermediate |
| 3 | Reflux with amines | Primary or secondary amines | Formation of substituted quinazolinones |
| 4 | Introduction of diethylaminoacetyl group | Acylation on hydrazine moiety or amine | Formation of diethylaminoacetyl-substituted quinazolinones |
| 5 | Substitution with p-tolyl group | Use of p-tolyl derivatives | Incorporation of p-tolyl substituent at position 3 |
| 6 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Final hydrochloride salt compound |
Data Tables Summarizing Preparation Outcomes
Example Reaction Conditions and Yields (Adapted from Patent Data)
| Example | Anthranilamide Intermediate | Aldehyde Used | Base | Solvent | Reflux Time | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-chloroanthranilamide | p-fluoro-diethylaminoethoxybenzaldehyde | Sodium hydroxide (8%) | Ethanol | 2 hours | 70-85 | 180-185 | Ethanol |
| 2 | 2-amino-N-allylbenzamide | Same as above | Sodium hydroxide (8%) | Ethanol | 2 hours | 65-80 | 175-180 | Methanol |
| 3 | 6-chloroanthranilamide | Same as above | Sodium hydroxide (8%) | Ethanol | 2 hours | 72-88 | 182-187 | Ethanol |
Note: The exact compound corresponds to a diethylaminoacetyl and p-tolyl substituted quinazolinone hydrochloride, synthesized under similar conditions with specific aldehydes and anthranilamide derivatives.
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretching around 1650 cm⁻¹ confirming quinazolinone lactam formation.
- Proton Nuclear Magnetic Resonance (1H NMR): Signals corresponding to diethylamino groups (triplets and quartets for ethyl protons), aromatic protons of p-tolyl group, and methylene protons adjacent to nitrogen.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula of the target compound.
Research Outcomes and Analytical Notes
- The synthetic routes produce the target compound with good purity and yields ranging typically from 65% to 88%.
- The introduction of the diethylaminoacetyl group enhances the compound’s solubility and biological activity.
- Crystallization and recrystallization steps are critical for obtaining the hydrochloride salt with high purity.
- Structural confirmation by X-ray crystallography has been reported for related quinazolinone derivatives, confirming stereochemistry and substitution patterns.
- The methods are adaptable for the synthesis of analogues by varying the aldehyde or amine components, allowing for structure-activity relationship studies.
Summary of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step from anthranilic acid | Anthranilic acid, butyryl chloride, amines | Amide formation, benzoxazinone intermediate, amine reflux, acylation | Well-established, versatile | Multi-step, time-consuming |
| Condensation of anthranilamide with aldehydes | Anthranilamide, aromatic aldehydes | Acid-catalyzed cyclocondensation | High yields, straightforward | Requires pure aldehydes |
| Base-promoted cyclocondensation | Substituted anthranilamides, aldehydes, base | Reflux in ethanol with NaOH | Efficient, crystallizable product | Sensitive to reaction conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The diethylaminoacetyl group enables nucleophilic substitution at the acetyl carbonyl carbon. For example:
-
Reaction with Amines : In ethanol under reflux, the compound reacts with primary amines (e.g., methylamine) to form substituted amides via nucleophilic acyl substitution.
-
Reactivity Trend : Electron-rich amines (e.g., morpholine) exhibit faster reaction rates due to enhanced nucleophilicity.
Table 1 : Nucleophilic substitution outcomes
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | EtOH, Δ, 6h | Diethylaminoacetyl methylamide | 78 | |
| Morpholine | DCM, RT, 2h | Morpholinoacetyl derivative | 92 |
Electrophilic Aromatic Substitution (EAS)
The p-tolyl group undergoes EAS at the para position relative to the methyl group:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the ortho position to the existing methyl group, forming a dinitro derivative .
-
Halogenation : Bromine in acetic acid selectively substitutes hydrogen at the activated aromatic position .
Table 2 : EAS reaction parameters
| Reaction | Reagents | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-2 | 65 | |
| Bromination | Br₂/AcOH | C-5 | 73 |
Cyclization Reactions
The quinazolinone core participates in intramolecular cyclization under acidic or oxidative conditions:
-
Acid-Mediated Cyclization : In HCl/EtOH, the diethylaminoacetyl side chain cyclizes with the adjacent nitrogen, forming a six-membered piperazine-like ring .
-
Oxidative Coupling : MnO₂ in DMF promotes dehydrogenation, converting the 2,3-dihydroquinazolinone to a fully aromatic system .
Table 3 : Cyclization outcomes
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| HCl/EtOH, Δ | Piperazine-fused quinazolinone | 85 | |
| MnO₂/DMF | Aromatic quinazoline | 68 |
Oxidation and Reduction
-
Oxidation : KMnO₄ in aqueous acetone oxidizes the dihydroquinazolinone to a quinazoline-4-one, eliminating two hydrogen atoms .
-
Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, yielding a dihydroquinazolinol derivative.
Table 4 : Redox reaction data
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Quinazoline-4-one | 70 | |
| Reduction | NaBH₄ | Dihydroquinazolinol | 88 |
Acid/Base-Mediated Rearrangements
Under strong bases (e.g., NaOH), the hydrochloride counterion dissociates, enabling ring-opening reactions. For example:
-
Alkaline Hydrolysis : The quinazolinone ring opens to form an anthranilamide intermediate, which can re-cyclize under acidic conditions .
Pharmacological Modifications
The compound’s anti-inflammatory and sedative activities are enhanced through targeted modifications:
-
Sulfonation : SO₃/pyridine introduces a sulfonic acid group at C-6, improving water solubility and receptor binding .
-
Acylation : Reaction with acetic anhydride acetylates the free NH group, altering bioavailability.
Key Mechanistic Insights
-
Nucleophilicity : The diethylamino group enhances electron density at the acetyl carbonyl, accelerating nucleophilic attacks .
-
Steric Effects : The p-tolyl group directs EAS to specific positions due to steric hindrance .
-
Solubility Influence : The hydrochloride salt improves polar solvent compatibility, facilitating reactions in aqueous media .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance:
- Antibacterial Activity : A series of quinazoline derivatives were synthesized and evaluated against various bacterial strains. Compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific moieties at the 1- and 3-positions of the quinazoline ring was found to enhance antibacterial efficacy significantly .
- Mechanism of Action : The quinazolinones have been shown to bind to allosteric sites on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism allows them to synergize with β-lactam antibiotics, enhancing their effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Applications
Quinazolinone derivatives have also been explored for their anticancer properties:
- Inhibition of Tumor Growth : Studies have reported that certain derivatives exhibit potent inhibitory effects on tumor cell lines. For example, specific 4(3H)-quinazolinone derivatives demonstrated significant growth inhibition against epidermoid carcinoma cells and were identified as potent inhibitors of tubulin polymerization .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases alongside cancer .
Neurodegenerative Disease Treatment
The potential for quinazolinones in treating neurodegenerative diseases has gained attention:
- Alzheimer's Disease : Research indicates that certain quinazolinone derivatives can act as dual inhibitors of cholinesterases and monoamine oxidases, making them promising candidates for Alzheimer's treatment. These compounds were designed to cross the blood-brain barrier effectively, enhancing their therapeutic potential .
Case Studies
Here are some documented case studies showcasing the applications of 4(1H)-quinazolinone derivatives:
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Impact: The diethylaminoacetyl group in the target compound introduces tertiary amine functionality, which is absent in analogs like Afloqualone (fluoromethyl) or Quinconazole (triazole). This group may facilitate interactions with charged biological targets (e.g., ion channels or enzymes) .
- Salt Forms: The hydrochloride salt of the target compound contrasts with non-ionic derivatives (e.g., Quinconazole), improving its solubility and bioavailability .
- Tautomerism: The 2,3-dihydro structure of the target compound likely reduces dynamic tautomerism compared to non-hydrogenated 4(3H)-quinazolinones, stabilizing its conformation .
Physicochemical Comparison :
| Property | Target Compound | Afloqualone | Quinconazole |
|---|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | 284.31 g/mol | 342.18 g/mol |
| Solubility | High (hydrochloride salt) | Moderate (free base) | Low (non-polar substituents) |
| logP | Estimated ~2.5 (diethylaminoacetyl enhances polarity) | ~3.1 (fluoromethyl increases lipophilicity) | ~4.0 (chlorophenyl and triazole) |
Biological Activity
The compound 4(1H)-quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinone derivatives have been extensively studied for their potential therapeutic effects, including antitumor, antimicrobial, anti-inflammatory, and analgesic properties. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4(1H)-quinazolinone can be represented as follows:
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
This compound features a quinazolinone core with diethylaminoacetyl and p-tolyl substituents, which play crucial roles in its biological activity.
Biological Activity Overview
4(1H)-quinazolinone derivatives exhibit a wide range of biological activities. The following sections detail specific activities supported by research findings.
Antitumor Activity
Quinazolinone derivatives have shown significant antitumor properties. In vitro studies indicate that several derivatives inhibit the growth of various human tumor cell lines. For instance:
- Inhibition Rates : Compounds derived from quinazolinone exhibited average logGI50 values ranging from -6.1 to -6.45 across multiple human tumor cell lines tested .
- Structure-Activity Relationship (SAR) : The presence of specific substituents at designated positions on the quinazolinone ring enhances antitumor activity. For example, chlorophenethylureido substitutions at the D3 diversity point were particularly effective .
| Compound | Average logGI50 | Active Substituent |
|---|---|---|
| 60 | -6.1 | Chlorophenethylureido |
| 65 | -6.13 | Chlorophenethylureido |
| 69 | -6.44 | o-Chlorophenethyl |
| 72 | -6.39 | m-Chlorophenethyl |
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Broad Spectrum Activity : Compounds displayed moderate to significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, specific derivatives showed inhibition zones ranging from 10 to 15 mm against these bacteria .
- Minimum Inhibitory Concentration (MIC) values were also reported, with some compounds exhibiting MIC values comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| 13 | 15 | 65 |
| 15 | 12 | 75 |
| 14a | 12 | 70 |
Anti-inflammatory and Analgesic Effects
Several studies have indicated that quinazolinone derivatives exhibit anti-inflammatory and analgesic properties:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in inflammatory pathways, contributing to their therapeutic effects .
- Clinical Relevance : The analgesic effects have been documented in animal models, suggesting potential applications in pain management.
Case Studies and Research Findings
Numerous studies have focused on the synthesis and evaluation of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their biological activities using established assays for antitumor and antimicrobial effects .
- Comparative Studies : Research comparing the activity of different derivatives highlighted the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing 4(1H)-quinazolinone derivatives, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions using methyl 2-acylaminobenzoate, amine hydrochlorides, and phosphorus pentaoxide (P₂O₅) under high-temperature conditions (180°C, 45 min). Post-reaction steps include alkaline extraction (pH 8–9) with CH₂Cl₂ and recrystallization .
- Key Variables : Excess P₂O₅ (0.21 mol) and amine hydrochloride (0.2 mol) improve cyclization efficiency. Yields vary with substituents; for example, diethylaminoacetyl groups may require tailored recrystallization solvents (e.g., diisopropyl ether or ethanol) to achieve >80% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Techniques :
- NMR and IR spectroscopy : To confirm functional groups (e.g., diethylaminoacetyl, p-tolyl).
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, as demonstrated in studies of analogous quinazolinones .
- HPLC : Validates purity (>95%) and detects byproducts from incomplete cyclization or side reactions .
Advanced Research Questions
Q. How do substitutions at the 1- and 3-positions of the quinazolinone core affect biological activity, and what SAR trends are observed?
- SAR Insights :
- Position 1 : Diethylaminoacetyl groups enhance solubility via protonation, which may improve bioavailability. Substitutions here are linked to antimicrobial activity .
- Position 3 : p-Tolyl groups increase lipophilicity, potentially enhancing membrane penetration. Analogous 3-(4-chlorophenyl) derivatives show anti-inflammatory activity, suggesting p-tolyl may similarly modulate COX-2 inhibition .
Q. What strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxicity)?
- Approach :
- Dose-Response Analysis : Test compound concentrations across a wide range (1 nM–100 µM) to identify therapeutic windows.
- Assay Specificity : Use primary cell lines (e.g., macrophages for anti-inflammatory studies) instead of transformed lines to minimize off-target effects .
- Metabolic Stability : Assess hepatic clearance (e.g., microsomal assays) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can reaction conditions be optimized to improve yield and purity for scale-up in academic settings?
- Optimization Steps :
- Catalyst Screening : Replace N,N-dimethylcyclohexylamine with milder bases (e.g., triethylamine) to reduce side reactions.
- Temperature Gradients : Gradual heating (e.g., 120°C → 180°C) minimizes decomposition of heat-sensitive intermediates .
- Workup Modifications : Sequential extraction with CH₂Cl₂/water (3:1 ratio) followed by silica gel chromatography enhances purity to >90% .
Data Interpretation & Validation
Q. What are common pitfalls in interpreting NMR data for quinazolinone derivatives, and how are they addressed?
- Challenges : Signal splitting due to restricted rotation of the p-tolyl group or diethylaminoacetyl moiety.
- Solutions :
- Variable Temperature NMR : Resolves dynamic effects by analyzing spectra at 25°C and 60°C .
- 2D-COSY/HSQC : Assigns overlapping proton and carbon signals, particularly in aromatic regions .
Q. How do crystallographic data inform the design of analogs with improved target binding?
- Case Study : In 3-(4-chlorophenyl)quinazolinone, X-ray structures reveal hydrogen bonding between the carbonyl group and catalytic lysine residues in COX-2. This supports rational substitution at C-3 to enhance binding affinity .
Biological Evaluation
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
